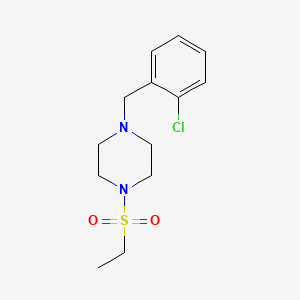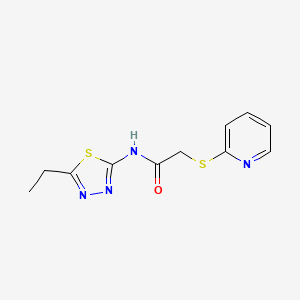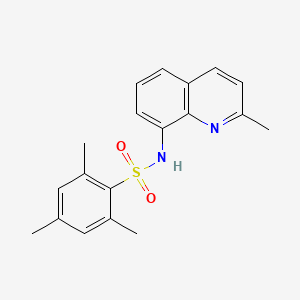![molecular formula C21H21N3O2 B5668412 3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5668412.png)
3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[3,4-c]isoquinolines generally involves cascade reactions, such as imination/intramolecular decarboxylative coupling. For instance, Pandey et al. (2013) described a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines using a cascade imination/intramolecular decarboxylative coupling between potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes (Pandey, G., Bhowmik, S., & Batra, S., 2013). Another versatile synthesis approach involves the reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes, leading to pyrazolo[3,4-c]isoquinoline derivatives through a process similar to the Pictet-Spengler condensation (Bogza, S. L., et al., 2005).
Molecular Structure Analysis
The molecular structure of these compounds often involves complex ring systems, where the pyrazolo[3,4-c]isoquinoline core is elaborated through various functional groups. X-ray diffraction analysis has been used to confirm the structures of synthesized compounds, proving the formation of the desired heterocyclic frameworks (Dyachenko, V. D., & Sukach, S. M., 2012).
Chemical Reactions and Properties
The chemical reactions involving pyrazolo[3,4-c]isoquinolines can vary significantly depending on the substituents and reaction conditions. For example, the reaction pathways and the product structure can be markedly influenced by the type of aldehyde used in the synthesis process. The heterocycle's impact on reaction pathways has been extensively studied, revealing diverse outcomes based on structural variations (Bogza, S. L., et al., 2005).
Physical Properties Analysis
The physical properties, such as fluorescence, of pyrazolo[3,4-c]isoquinoline derivatives have been explored. Galunov et al. (2003) investigated the spectral properties of new 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, highlighting their bright fluorescence in solution and solid state, suggesting potential applications in fluorescent markers for biomedical applications (Galunov, N., et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity under Vilsmeier-Haack conditions or with different catalysts, are crucial for understanding the versatility of pyrazolo[3,4-c]isoquinoline derivatives in synthetic chemistry. Studies have shown varied reactivities and products depending on the specific substituents and conditions applied, offering insights into the compound's chemical behavior (Lyubenko, O. N., et al., 2003).
Eigenschaften
IUPAC Name |
3-benzyl-7,8-dimethoxy-1,5-dimethylpyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-16-10-18(25-3)19(26-4)11-17(16)20-14(2)23-24(21(20)22-13)12-15-8-6-5-7-9-15/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYLRMYDDBHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2CC3=CC=CC=C3)C)C4=CC(=C(C=C14)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5668350.png)
![ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5668352.png)


![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-(1-methyl-6-oxopiperidin-3-yl)benzamide](/img/structure/B5668367.png)
![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5668378.png)
![methyl 4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B5668381.png)



![N'-[(3S*,4R*)-1-(3-chloro-4-fluorobenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5668430.png)
![rel-(3aR,6aR)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5668437.png)